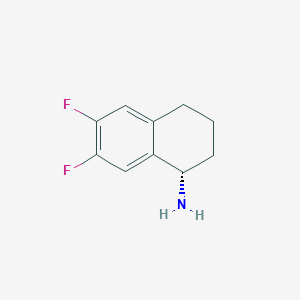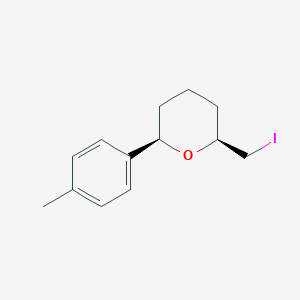
1-(5-Bromo-3-chlorophenyl)prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-3-chlorophenyl)prop-2-enylamine is an organic compound with the molecular formula C9H8BrClN It is a derivative of phenylpropylamine, where the phenyl ring is substituted with bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-chlorophenyl)prop-2-enylamine typically involves the reaction of 5-bromo-3-chlorobenzaldehyde with allylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-3-chlorophenyl)prop-2-enylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-3-chlorophenyl)prop-2-enylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-3-chlorophenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-3-chlorophenyl)prop-2-enylamine can be compared with other similar compounds, such as:
- 1-(5-Bromo-3-fluorophenyl)prop-2-enylamine
- 1-(5-Chloro-3-bromophenyl)prop-2-enylamine
- 1-(5-Bromo-3-iodophenyl)prop-2-enylamine
These compounds share similar structural features but differ in the specific halogen substitutions on the phenyl ring
Eigenschaften
Molekularformel |
C9H9BrClN |
|---|---|
Molekulargewicht |
246.53 g/mol |
IUPAC-Name |
1-(3-bromo-5-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrClN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2 |
InChI-Schlüssel |
KGUFUSGUUWNBPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC(=CC(=C1)Br)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5AS,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13049573.png)
![(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13049577.png)


![(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049599.png)



![(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13049621.png)

![5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole](/img/structure/B13049639.png)
![Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate](/img/structure/B13049658.png)

